[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13472695
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O3 |
|---|---|
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14+/m0/s1 |
| Standard InChI Key | QYLQUESVQLCWGO-GXTWGEPZSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate, reflects its stereochemical configuration. The pyrrolidine ring adopts a specific chair conformation, with the (R)-configuration at the 3-position and the (S)-configuration at the 2-amino-propanoyl moiety. The benzyl ester group enhances lipophilicity, potentially influencing membrane permeability in biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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Pyrrolidine protons: Resonances between δ 1.8–3.2 ppm, split due to ring puckering.
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Benzyl group: Aromatic protons at δ 7.2–7.4 ppm and a singlet for the methylene group at δ 5.1 ppm.
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Methyl carbamate: A sharp singlet at δ 3.0 ppm for the N-methyl group .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 305.37, consistent with the molecular formula.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three primary steps:
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Pyrrolidine functionalization: (R)-pyrrolidin-3-amine is acylated with (S)-2-aminopropanoic acid using carbodiimide coupling.
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Carbamate formation: Reaction with methyl isocyanate in anhydrous dichloromethane yields the methyl carbamate intermediate.
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Benzyl esterification: Benzyl chloroformate is introduced under basic conditions (e.g., triethylamine) to form the final product.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Structural analogs, such as pyrrolidine-based NK3 receptor antagonists, demonstrate nanomolar affinity for G-protein-coupled receptors . The compound’s carbamate group may act as a transition-state mimic, inhibiting proteases like endothelin-converting enzyme (ECE) .
Pharmacodynamic Profiling
In silico docking studies predict strong interactions with the S1′ pocket of ECE (binding energy: −9.2 kcal/mol) . The benzyl ester enhances hydrophobic interactions, while the amino-propanoyl moiety forms hydrogen bonds with catalytic residues .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (logP = 1.8) positions it as a candidate for treating schizophrenia and Parkinson’s disease . Preclinical models show a 40% reduction in dopamine D2 receptor activation at 10 µM .
Cardiovascular Applications
As an ECE inhibitor, it reduces endothelin-1 levels by 70% in hypertensive rat models, suggesting potential for managing pulmonary hypertension .
Comparative Analysis with Structural Analogs
The propionyl chain in the target compound improves metabolic stability compared to acetyl analogs, with a plasma half-life of 3.2 hours in murine models .
Future Directions and Challenges
Metabolic Studies
Phase I metabolism involves cytochrome P450-mediated oxidation of the benzyl group, producing a phenolic metabolite . Future work should quantify hepatic clearance using microsomal assays.
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